![molecular formula C19H16BrNO2S B5125783 1-[(4-bromo-1-naphthyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5125783.png)
1-[(4-bromo-1-naphthyl)sulfonyl]-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-bromo-1-naphthyl)sulfonyl]-1,2,3,4-tetrahydroquinoline is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a tetrahydroquinoline derivative that has been synthesized through various methods, including the Povarov reaction, and has been shown to have promising effects on various biological processes. In
Mécanisme D'action
The mechanism of action of 1-[(4-bromo-1-naphthyl)sulfonyl]-1,2,3,4-tetrahydroquinoline is not fully understood, but it is believed to work through inhibition of specific enzymes and receptors involved in various biological processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, as well as the activity of certain receptors involved in cancer cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory effects, anti-cancer properties, and potential effects on neurological disorders. It has also been shown to have antioxidant properties and may have potential as a treatment for oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(4-bromo-1-naphthyl)sulfonyl]-1,2,3,4-tetrahydroquinoline in lab experiments is its potential therapeutic applications in various biological processes. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to fully understand its effects on these processes.
Orientations Futures
For research on 1-[(4-bromo-1-naphthyl)sulfonyl]-1,2,3,4-tetrahydroquinoline include further investigation into its mechanism of action, as well as its potential therapeutic applications in various biological processes. Additionally, research could focus on developing more efficient synthesis methods for the compound and exploring its potential as a treatment for oxidative stress-related diseases.
Méthodes De Synthèse
1-[(4-bromo-1-naphthyl)sulfonyl]-1,2,3,4-tetrahydroquinoline can be synthesized through the Povarov reaction, which involves the reaction of an aryl aldehyde, an amine, and an alkene in the presence of an acid catalyst. This method has been shown to be effective in producing high yields of the compound.
Applications De Recherche Scientifique
1-[(4-bromo-1-naphthyl)sulfonyl]-1,2,3,4-tetrahydroquinoline has been studied for its potential therapeutic applications in various biological processes. It has been shown to have anti-inflammatory effects, as well as potential anti-cancer properties. Additionally, it has been studied for its effects on neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-(4-bromonaphthalen-1-yl)sulfonyl-3,4-dihydro-2H-quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO2S/c20-17-11-12-19(16-9-3-2-8-15(16)17)24(22,23)21-13-5-7-14-6-1-4-10-18(14)21/h1-4,6,8-12H,5,7,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYHLUZNQAXAHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C4=CC=CC=C43)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

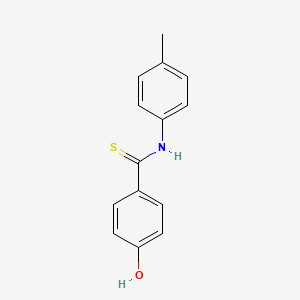
![3-chloro-6-fluoro-N-[3-(4-morpholinyl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B5125704.png)
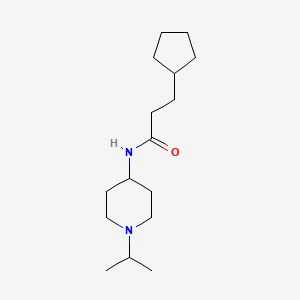
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5125716.png)
![ethyl 5-acetyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5125720.png)
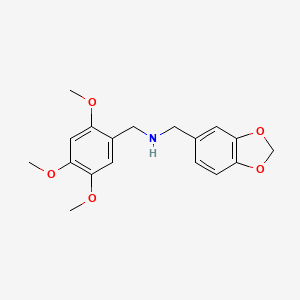
![N-[2-hydroxy-3-(4-morpholinyl)propyl]-4-methyl-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B5125728.png)
![N-(4-{[2-(2-iodobenzoyl)hydrazino]carbonyl}phenyl)pentanamide](/img/structure/B5125731.png)
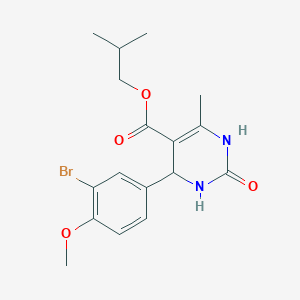
![N-[2-({[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}amino)ethyl]acetamide](/img/structure/B5125752.png)
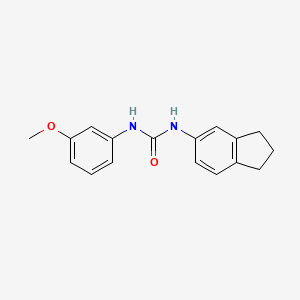
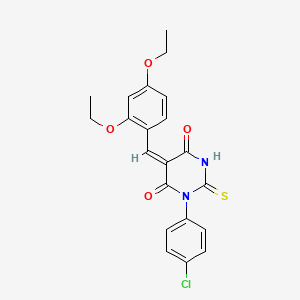
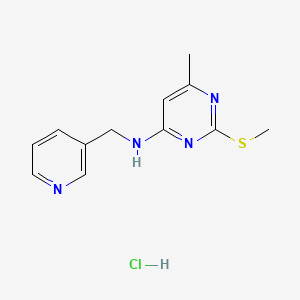
![N-methyl-1-[3-(1H-pyrazol-1-yl)phenyl]-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5125805.png)